molecular formula C10H6S B14754664 1,4-Epithionaphthalene CAS No. 236-86-2

1,4-Epithionaphthalene

Cat. No.: B14754664
CAS No.: 236-86-2
M. Wt: 158.22 g/mol
InChI Key: JOEACYZZYREGPV-UHFFFAOYSA-N
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Description

1,4-Epithionaphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Epithionaphthalene can be synthesized through several methods. One common approach involves the reaction of 1,4-dihalogenated naphthalene with sulfur-containing reagents under controlled conditions. For instance, the use of thiourea or sulfur monochloride in the presence of a base can facilitate the formation of the epithio ring.

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,4-Epithionaphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the epithio ring and formation of dihydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where reagents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, ether as a solvent.

    Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid as a catalyst.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Halogenated or nitro-substituted naphthalene derivatives.

Scientific Research Applications

1,4-Epithionaphthalene has garnered interest in various scientific research fields due to its unique properties:

    Chemistry: It serves as a precursor for the synthesis of more complex sulfur-containing organic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1,4-Epithionaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in its structure can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, its aromatic nature allows it to intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

    1,4-Naphthoquinone: Shares a similar naphthalene core but contains quinone functional groups, leading to different reactivity and applications.

    1,4-Dimethylnaphthalene: Similar structure but with methyl groups instead of sulfur, resulting in different chemical properties.

    1,4-Dihydronaphthalene: Lacks the sulfur atom, making it less reactive in certain types of chemical reactions.

Uniqueness: 1,4-Epithionaphthalene is unique due to its sulfur-containing epithio ring, which imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

CAS No.

236-86-2

Molecular Formula

C10H6S

Molecular Weight

158.22 g/mol

IUPAC Name

11-thiatricyclo[6.2.1.02,7]undeca-1(10),2,4,6,8-pentaene

InChI

InChI=1S/C10H6S/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6H

InChI Key

JOEACYZZYREGPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=C2S3

Origin of Product

United States

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